Cas no 2138067-60-2 (1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione)

1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
- 2138067-60-2
- EN300-1160502
- 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
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- Inchi: 1S/C14H23NO3/c1-14(2,3)10-5-4-9(16)8-11(10)15-12(17)6-7-13(15)18/h9-11,16H,4-8H2,1-3H3
- InChI Key: ILOJJUFJDDSRJB-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C)(C)C)C(C1)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 253.16779360g/mol
- Monoisotopic Mass: 253.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 1.4
1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160502-0.1g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 0.1g |
$1005.0 | 2023-06-08 | ||
Enamine | EN300-1160502-10.0g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 10g |
$4914.0 | 2023-06-08 | ||
Enamine | EN300-1160502-0.25g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 0.25g |
$1051.0 | 2023-06-08 | ||
Enamine | EN300-1160502-0.5g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 0.5g |
$1097.0 | 2023-06-08 | ||
Enamine | EN300-1160502-5.0g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 5g |
$3313.0 | 2023-06-08 | ||
Enamine | EN300-1160502-1.0g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 1g |
$1142.0 | 2023-06-08 | ||
Enamine | EN300-1160502-0.05g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 0.05g |
$959.0 | 2023-06-08 | ||
Enamine | EN300-1160502-2.5g |
1-(2-tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione |
2138067-60-2 | 2.5g |
$2240.0 | 2023-06-08 |
1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione
Introduction to 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione (CAS No. 2138067-60-2)
1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2138067-60-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework comprising a pyrrolidine core substituted with a 2-tert-butyl-5-hydroxycyclohexyl moiety and a 2,5-dione functional group, exhibits promising properties that make it a valuable candidate for further exploration in medicinal chemistry and drug discovery.
The structural design of 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione incorporates several key features that contribute to its potential biological activity. The presence of the 2,5-dione group, a well-known pharmacophore in heterocyclic chemistry, suggests possible interactions with biological targets such as enzymes and receptors. Additionally, the 2-tert-butyl substituent introduces steric hindrance, which can modulate the compound's binding affinity and selectivity. The hydroxycyclohexyl group further enhances the molecule's solubility and bioavailability, making it an attractive scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. Pyrrolidine derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including neurological disorders, inflammation, and cancer. The compound 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione aligns with this trend by combining structural elements known to enhance pharmacological properties.
One of the most compelling aspects of 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione is its potential as a lead compound for drug development. The pyrrolidine ring is a common motif in bioactive molecules, and modifications to this core structure can lead to significant changes in biological activity. The 2,5-dione group is particularly noteworthy as it has been shown to participate in hydrogen bonding interactions with biological targets, which can be exploited to improve binding affinity. Furthermore, the 2-tert-butyl and hydroxycyclohexyl substituents provide additional opportunities for fine-tuning the compound's pharmacokinetic profile.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have suggested that 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione may interact with specific proteins involved in disease pathways. For instance, simulations indicate that this compound could bind to enzymes implicated in inflammation and oxidative stress, which are key mechanisms in conditions such as arthritis and neurodegenerative diseases. These findings underscore the compound's potential as a therapeutic agent.
The synthesis of 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione presents an intriguing challenge for organic chemists. The introduction of multiple functional groups into the pyrrolidine core requires careful planning to ensure high yield and purity. Current synthetic strategies involve multi-step reactions that include cyclization, functional group transformations, and protective group chemistry. Despite these challenges, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale.
Once synthesized, 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione can be subjected to rigorous biological testing to evaluate its efficacy and safety. In vitro assays are typically performed first to assess interactions with target enzymes and receptors. Promising results from these initial studies often lead to further investigation using cell-based models and animal studies. The ultimate goal is to demonstrate clinical efficacy through human trials if the compound shows sufficient promise.
The pharmaceutical industry is increasingly recognizing the importance of innovative compounds like 1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione in addressing unmet medical needs. As drug resistance becomes a growing concern worldwide, there is a need for new therapeutic agents with unique mechanisms of action. This compound's structural features make it a promising candidate for developing next-generation drugs that could overcome existing challenges.
In conclusion,1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione (CAS No. 2138067-60-2) represents an exciting opportunity for researchers in pharmaceutical chemistry and drug discovery. Its unique structure combines several pharmacophoric elements that suggest potential biological activity across multiple disease areas. With ongoing advancements in synthetic chemistry and computational biology,1-(2-Tert-butyl-5-hydroxycyclohexyl)pyrrolidine-2,5-dione holds promise as a lead compound for developing novel therapeutic agents that could improve patient outcomes worldwide.
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